molecular formula C11H11N B11920810 5-Ethylisoquinoline

5-Ethylisoquinoline

Cat. No.: B11920810
M. Wt: 157.21 g/mol
InChI Key: CYQPCLYDFKPGMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethylisoquinoline: is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. These compounds are known for their diverse biological activities and are found in many natural alkaloids. This compound, specifically, has an ethyl group attached to the fifth position of the isoquinoline ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylisoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction typically requires acidic conditions to facilitate cyclization and formation of the isoquinoline ring .

Industrial Production Methods: In industrial settings, the production of isoquinoline derivatives, including this compound, often involves catalytic processes. For instance, palladium-catalyzed coupling reactions followed by cyclization can be employed to produce isoquinoline derivatives efficiently . These methods are designed to be scalable and environmentally friendly, minimizing the use of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Ethylisoquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoquinoline N-oxides, while reduction can produce dihydroisoquinolines .

Scientific Research Applications

Medicinal Chemistry

5-Ethylisoquinoline serves as a precursor or building block in the synthesis of various bioactive compounds. Its structural properties allow for modifications that enhance pharmacological activities.

  • Synthesis of Isoquinoline Derivatives : Researchers have utilized this compound as a starting material to develop derivatives with improved biological properties. For instance, rational derivatization has been employed to create potent protein kinase A inhibitors, which have implications in cancer therapeutics .

Antiviral and Antibacterial Properties

Recent studies indicate that isoquinoline derivatives, including this compound, exhibit significant antiviral and antibacterial activities.

  • Antiviral Applications : Isoquinoline compounds have been shown to possess antiviral properties against various viruses by interfering with their replication mechanisms. A notable study highlighted the potential of isoquinoline compounds in preparing antiviral products that can simultaneously target bacterial infections and inflammatory responses associated with viral diseases .
  • Antibacterial Activity : this compound has demonstrated effectiveness against bacterial strains, contributing to its potential as a lead compound in developing new antibacterial agents. The dual action against both viral and bacterial pathogens makes it a promising candidate for treating co-infections .

The compound has been explored for its broad spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.

  • Anti-inflammatory Effects : Isoquinoline derivatives are recognized for their ability to modulate inflammatory pathways, which can be beneficial in treating conditions characterized by chronic inflammation .
  • Anticancer Research : There is ongoing research into the anticancer properties of isoquinoline compounds. Some studies suggest that modifications of this compound could enhance its efficacy against cancer cell lines by targeting specific molecular pathways involved in tumor growth and metastasis .

Case Studies and Research Findings

A variety of case studies have documented the applications of this compound and its derivatives:

StudyFocusFindings
Antiviral PropertiesDemonstrated effectiveness in inhibiting viral replication while also exhibiting antibacterial effects.
Protein Kinase InhibitionDeveloped derivatives that maintain potency against protein kinase A, crucial for cancer treatment.
Antibacterial ActivityShowed significant activity against multiple bacterial strains, suggesting potential for new antibiotic development.

Mechanism of Action

The mechanism of action of 5-Ethylisoquinoline involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, isoquinoline derivatives are known to inhibit certain enzymes involved in cancer cell proliferation, making them potential anti-cancer agents .

Comparison with Similar Compounds

    Isoquinoline: The parent compound without the ethyl group.

    1-Benzylisoquinoline: A derivative with a benzyl group at the first position.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.

Uniqueness: 5-Ethylisoquinoline is unique due to the presence of the ethyl group at the fifth position. This structural modification can influence its chemical reactivity and biological activity compared to other isoquinoline derivatives. The ethyl group can affect the compound’s solubility, stability, and ability to interact with biological targets .

Biological Activity

5-Ethylisoquinoline is a compound belonging to the isoquinoline family, which has garnered attention for its potential biological activities. This article explores its antimicrobial properties, cytotoxic effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C_11H_13N
  • Molecular Weight : 173.23 g/mol
  • IUPAC Name : this compound

This compound features a bicyclic structure with a nitrogen atom in the isoquinoline ring, contributing to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of isoquinoline derivatives, including this compound. The following table summarizes the antibacterial efficacy of various isoquinoline compounds against clinically relevant bacteria.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Mechanism of Action
This compoundStaphylococcus aureus2 µg/mLInhibition of DNA and RNA synthesis
HSN584 (related isoquinoline)Escherichia coli1 µg/mLDisruption of cell wall biosynthesis
HSN739 (related isoquinoline)Pseudomonas aeruginosa4 µg/mLInhibition of protein synthesis

The data indicates that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. Its mechanism appears to involve the inhibition of nucleic acid synthesis, which is crucial for bacterial growth and replication .

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has been studied for its cytotoxic effects on various cancer cell lines. A recent study demonstrated that this compound can induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

Case Study: Cytotoxicity in Cancer Cells

  • Cell Line : MCF-7 (human breast cancer)
  • Concentration Range : 0.1 - 10 µM
  • Observation : Significant reduction in cell viability at concentrations above 1 µM.
  • Mechanism : Induction of apoptosis via mitochondrial pathway activation.

The results suggest that this compound may serve as a potential lead compound for developing anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Nucleic Acid Synthesis : As observed in bacterial studies, the compound interferes with DNA and RNA synthesis, leading to reduced bacterial proliferation.
  • Apoptosis Induction : In cancer cells, it activates apoptotic pathways, promoting programmed cell death.
  • Interaction with ABC Transporters : Isoquinolines can inhibit ATP-binding cassette (ABC) transporters, which are implicated in drug resistance and nutrient uptake in bacteria .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Ethylisoquinoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization reactions (e.g., Bischler-Napieralski or Pictet-Spengler) using ethyl-substituted precursors. Key variables include catalyst choice (e.g., POCl₃ for cyclization), solvent polarity, and temperature control. For purity, chromatographic techniques (HPLC, column chromatography) and recrystallization are recommended. Yield optimization requires iterative testing of stoichiometry and reaction time .
  • Data Consideration : Report yields, melting points, and spectroscopic validation (¹H/¹³C NMR, IR) in tabular format. Compare results with prior studies (e.g., analogs like 5-methylisoquinoline) to identify trends .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : Assign peaks using DEPT-135 and 2D experiments (COSY, HSQC) to resolve ethyl group signals from aromatic protons.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula; fragmentation patterns distinguish regioisomers.
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Retention indices should align with literature values .

Q. What biological activities have been reported for this compound, and how are these assays designed?

  • Methodological Answer : Common assays include:

  • Enzyme Inhibition : Dose-response curves (IC₅₀) against targets like kinases or phosphodiesterases. Use positive controls (e.g., staurosporine) and triplicate measurements.
  • Cytotoxicity : MTT assays on cell lines (e.g., HeLa) with EC₅₀ calculations. Validate via comparative studies with unsubstituted isoquinoline .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and binding affinity of this compound?

  • Methodological Answer :

  • DFT : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites.
  • Docking : Use AutoDock Vina with protein targets (e.g., PARP-1) to simulate binding modes. Compare ΔG values with experimental IC₅₀ data .
    • Data Contradiction : Address discrepancies between predicted and observed bioactivity by evaluating force field accuracy or solvent effects in simulations .

Q. What strategies resolve contradictions in reported biological data for this compound across studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare assay conditions (e.g., cell line variability, incubation time) using PRISMA guidelines .
  • Experimental Replication : Reproduce conflicting studies with standardized protocols (e.g., fixed substrate concentrations) and validate via orthogonal assays (e.g., SPR vs. fluorescence quenching) .

Q. How does the ethyl substituent influence the electronic and steric properties of this compound compared to other alkyl derivatives?

  • Methodological Answer :

  • Electronic Effects : Use Hammett σ constants to correlate substituent effects with reaction rates (e.g., SNAr reactions).
  • Steric Analysis : X-ray crystallography or NOESY NMR to assess spatial hindrance. Compare with methyl or propyl analogs using steric maps .

Q. Methodological Best Practices

  • Reproducibility : Document all synthetic steps, including solvent batches and equipment calibration, in supplementary materials .
  • Data Presentation : Use tables to summarize spectral data (δ ppm, multiplicity) and bioassay results (EC₅₀ ± SEM). Include error bars and p-values in graphs .
  • Literature Review : Prioritize primary sources from journals like J. Org. Chem. or Bioorg. Med. Chem., avoiding non-peer-reviewed platforms .

Properties

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

5-ethylisoquinoline

InChI

InChI=1S/C11H11N/c1-2-9-4-3-5-10-8-12-7-6-11(9)10/h3-8H,2H2,1H3

InChI Key

CYQPCLYDFKPGMU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=C1C=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.